[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acetic acid, trifluoroacetic acid, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anxiolytic or sedative.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group and other functional groups within the compound contribute to its biological activity by increasing its metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar compounds to [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE include:
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl-thiomorpholin-4-yl-methanone
- 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C26H25F2N5O2 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H25F2N5O2/c1-17-3-5-18(6-4-17)22-15-23(24(27)28)33-25(30-22)21(16-29-33)26(34)32-13-11-31(12-14-32)19-7-9-20(35-2)10-8-19/h3-10,15-16,24H,11-14H2,1-2H3 |
InChI Key |
CWZHVQHKTQCZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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